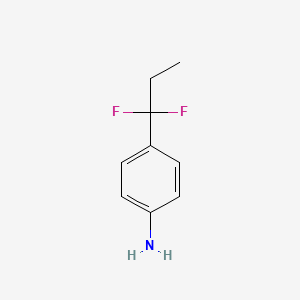

4-(1,1-Difluoropropyl)aniline

Descripción general

Descripción

4-(1,1-Difluoropropyl)aniline is a chemical compound with the molecular formula C9H11F2N . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

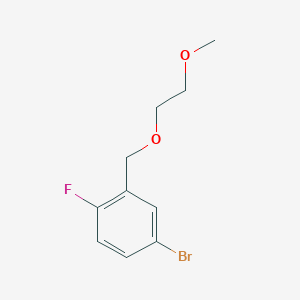

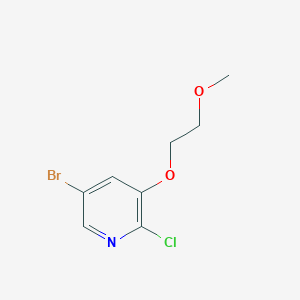

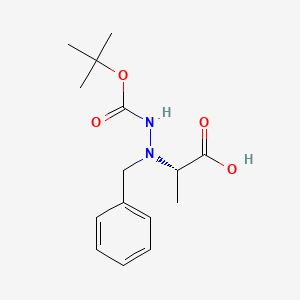

The synthesis of anilines, which includes 4-(1,1-Difluoropropyl)aniline, can be achieved through several methods. One common method involves the reaction of aryl halides with ammonia equivalents such as LiN(SiMe3)2 and Ph3SiNH2 . Another method involves the coupling of aryl bromides and N-Boc hydrazine . These methods provide a diverse set of primary (hetero)aryl amines in high yields with various functional groups .Molecular Structure Analysis

The molecular structure of 4-(1,1-Difluoropropyl)aniline consists of a benzene ring attached to an amine group and a difluoropropyl group . The presence of the difluoropropyl group may influence the chemical properties and reactivity of the compound .Aplicaciones Científicas De Investigación

1. Chemistry and Molecular Structure Analysis

4-(1,1-Difluoropropyl)aniline, a derivative of aniline, has been studied in various chemical reactions and molecular analyses. For example, studies on 4-chloro-3-(trifluoromethyl)aniline and similar compounds have focused on their vibrational analysis using Fourier Transform-Infrared and Raman techniques. These studies explore the effects of substituents on aniline's structure and vibrational spectra, providing insight into the molecular behavior of such compounds (Revathi et al., 2017).

2. Applications in Material Science

Aniline derivatives have been utilized in material science, particularly in the development of sensors and polymers. For instance, metal organic frameworks (MOFs) using aniline derivatives have been employed for detecting aromatic amines like aniline at low concentrations (Lv et al., 2018). Additionally, electrochemical synthesis of novel polymers based on aniline derivatives has shown potential in applications like dye-sensitized solar cells (Shahhosseini et al., 2016).

3. Corrosion Inhibition and Protective Coatings

In the field of corrosion science, derivatives of aniline have been synthesized and evaluated for their effectiveness in inhibiting corrosion on metal surfaces. These compounds have shown promise in protecting metals like steel in acidic environments (Daoud et al., 2014).

4. Catalysis and Reaction Mechanisms

Research has also delved into the role of aniline derivatives in catalysis and reaction mechanisms. The study of imine exchange reactions, involving 4-substituted anilines, has provided valuable insights into the selective transformation of metallo-organic structures (Schultz & Nitschke, 2006).

Safety and Hazards

The safety data sheet for anilines suggests that they may be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and to handle these compounds in a well-ventilated area .

Propiedades

IUPAC Name |

4-(1,1-difluoropropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHDAXOSHHFEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Difluoropropyl)aniline | |

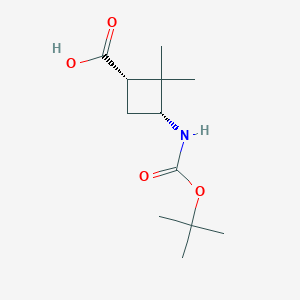

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)

![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)

![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)

![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)

![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)